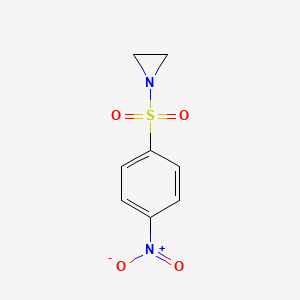

Aziridine, 1-((4-nitrophenyl)sulfonyl)-

Description

Significance of N-Sulfonyl Aziridines as Reactive Intermediates and Synthons

N-Sulfonyl aziridines are prized in organic synthesis for their dual role as reactive intermediates and versatile synthons. rsc.orgnih.gov The sulfonyl group acts as a powerful activating group, rendering the carbon atoms of the aziridine (B145994) ring highly electrophilic and susceptible to ring-opening reactions by a wide array of nucleophiles. rsc.org This reactivity provides a reliable and stereospecific method for the introduction of nitrogen-containing functionalities into complex molecules. nih.gov

The synthetic utility of N-sulfonyl aziridines stems from their ability to generate 1,2-difunctionalized compounds with high regioselectivity and stereocontrol. The ring-opening process allows for the formation of carbon-nitrogen and carbon-nucleophile bonds in a single, predictable step. This feature is particularly valuable in the synthesis of amino alcohols, diamines, and unnatural amino acids, which are key structural motifs in many biologically active compounds and pharmaceuticals. nih.gov Furthermore, the sulfonyl group can be cleaved under specific conditions, revealing a primary or secondary amine, which adds to the synthetic flexibility of these intermediates.

Overview of Reactivity Profile Modulated by the 4-Nitrophenylsulfonyl Moiety

The reactivity of an N-sulfonyl aziridine is profoundly influenced by the nature of the substituent on the phenyl ring of the sulfonyl group. The 4-nitrophenylsulfonyl (nosyl) group is a significantly stronger electron-withdrawing group compared to other commonly used sulfonyl groups, such as the p-toluenesulfonyl (tosyl) or methanesulfonyl (mesyl) groups. illinois.edu This enhanced electron-withdrawing capacity has a dramatic effect on the reactivity of the aziridine ring.

The strong inductive and resonance effects of the nitro group in the para position of the phenyl ring pull electron density away from the sulfonyl group, and consequently from the aziridine nitrogen. This polarization of the N-S bond leads to a more electrophilic aziridine ring, making it more susceptible to nucleophilic attack. As a result, N-nosyl aziridines undergo ring-opening reactions under milder conditions and often with a broader range of nucleophiles compared to their N-tosyl or N-mesyl counterparts. illinois.edu This heightened reactivity makes Aziridine, 1-((4-nitrophenyl)sulfonyl)- a preferred synthon in many synthetic applications where other N-sulfonyl aziridines may be unreactive or require harsh reaction conditions.

The table below illustrates the comparative reactivity of N-nosyl aziridines with other N-sulfonyl aziridines in a typical ring-opening reaction.

| N-Sulfonyl Group | Relative Reactivity | Typical Reaction Conditions |

| Nosyl (Ns) | High | Mild (e.g., room temperature) |

| Tosyl (Ts) | Moderate | Moderate to high temperatures |

| Mesyl (Ms) | Moderate | Moderate to high temperatures |

Applications in Advanced Organic Synthesis

The unique reactivity profile of Aziridine, 1-((4-nitrophenyl)sulfonyl)- has been harnessed in the synthesis of a variety of complex organic molecules. Its utility as a precursor to chiral amines and other nitrogenous compounds has been demonstrated in the total synthesis of natural products and their analogues. For instance, the stereospecific ring-opening of N-nosyl aziridines with various carbon and heteroatom nucleophiles provides a powerful tool for the construction of intricate molecular architectures.

One notable application is in the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceutically active peptides. The regioselective opening of a chiral N-nosyl aziridine-2-carboxylate (B8329488) with an organocuprate reagent, for example, can furnish a β-substituted α-amino acid derivative with high diastereoselectivity.

Role in Material Science

Beyond its applications in small molecule synthesis, Aziridine, 1-((4-nitrophenyl)sulfonyl)- has also found a niche in the field of material science, particularly in the synthesis of functional polymers. The high reactivity of the N-nosyl aziridine ring makes it a suitable monomer for ring-opening polymerization.

The polymerization of 1-((p-nitrophenyl)sulfonyl)aziridine can be initiated to produce linear poly(ethylenimine) derivatives. figshare.com These polymers, after removal of the nosyl group, can yield linear poly(ethylenimine) (L-PEI), a polymer with significant potential in various applications, including gene delivery and carbon dioxide capture. The ability to generate well-defined linear polymers from N-nosyl aziridines opens up possibilities for the design of novel materials with tailored properties. Research in this area has shown that the polymerization of nitrophenylsulfonyl-activated aziridines can be initiated, though challenges in controlling the polymerization and subsequent deprotection remain. figshare.comresearchgate.net

Detailed Research Findings: Ring-Opening Reactions

The nucleophilic ring-opening of Aziridine, 1-((4-nitrophenyl)sulfonyl)- and its derivatives has been the subject of extensive research. The regioselectivity of the attack is generally governed by steric and electronic factors, with the nucleophile typically attacking the less substituted carbon atom in an SN2-like fashion. A variety of nucleophiles, including amines, thiols, azides, and carbanions, have been successfully employed in these reactions.

The following interactive data table summarizes the results of selected ring-opening reactions of N-nosyl aziridines with different nucleophiles, showcasing the versatility of this synthon.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Azide (B81097) | β-Azido amine | DMF, 60 °C | 85 | wiley-vch.de |

| Thiophenol | β-Thiophenyl amine | K₂CO₃, CH₃CN, rt | 92 | researchgate.net |

| Ammonia | 1,2-Diamine | aq. NH₃, 60 °C | 95 | wiley-vch.de |

| Methylamine | N-Methyl-1,2-diamine | CH₃NH₂, DMSO, 60 °C | 55 | wiley-vch.de |

| Cyclohexylamine | N-Cyclohexyl-1,2-diamine | C₆H₁₁NH₂, DMSO, 60 °C | 68 | wiley-vch.de |

Aziridine, 1-((4-nitrophenyl)sulfonyl)- stands out as a highly valuable and reactive compound in the toolkit of modern organic chemists and material scientists. The potent electron-withdrawing effect of the 4-nitrophenylsulfonyl group significantly activates the aziridine ring, enabling a wide range of stereospecific and regioselective transformations. Its role as a versatile synthon for the synthesis of complex nitrogen-containing molecules is well-established, with applications in natural product synthesis and medicinal chemistry. Furthermore, its potential as a monomer for the creation of functional polymers highlights its growing importance in material science. As research continues to uncover new reactions and applications, the significance of Aziridine, 1-((4-nitrophenyl)sulfonyl)- in advancing these scientific fields is set to expand even further.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBAGAYAVNYGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195687 | |

| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43090-97-7 | |

| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043090977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Aziridine, 1 4 Nitrophenyl Sulfonyl and Analogous N Sulfonyl Aziridines

Alkene Aziridination through Nitrene Transfer Processes

The addition of a nitrene group across a carbon-carbon double bond is a powerful and atom-economical method for the construction of the aziridine (B145994) ring. For the synthesis of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, this involves the generation of a 4-nitrophenylsulfonylnitrene or a related reactive species that is then transferred to an alkene.

Transition Metal-Catalyzed Aziridination with Iminoiodinanes

Iminoiodinanes, hypervalent iodine compounds, serve as effective nitrene precursors in transition metal-catalyzed aziridination reactions. These reagents, in conjunction with a suitable metal catalyst, can efficiently transfer the sulfonylnitrene moiety to a wide range of alkenes.

Rhodium(II) carboxylates are highly effective catalysts for the enantioselective aziridination of alkenes. The use of chiral rhodium(II) complexes allows for the stereocontrolled synthesis of N-sulfonyl aziridines. In the context of synthesizing analogs of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, the nitrene precursor [N-(4-nitrophenylsulfonyl)imino]phenyliodinane is employed.

Research has demonstrated that the enantioselectivities of these reactions are highly dependent on the structure of the alkene substrate. For instance, the aziridination of 2,2-dimethylchromene with [N-(4-nitrophenylsulfonyl)imino]phenyliodinane, catalyzed by dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], Rh2(S-TCPTTL)4, proceeds with high efficiency, affording the corresponding aziridine in 98% yield with an impressive 94% enantiomeric excess (ee). However, with other substrates, such as cis-β-methylstyrene, the enantioselectivity, using a different chiral Rh(II) catalyst, was found to be lower, reaching up to 73% ee. These findings highlight the interplay between the catalyst's chiral environment and the steric and electronic properties of the alkene in determining the stereochemical outcome of the reaction.

| Alkene Substrate | Chiral Rh(II) Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2,2-Dimethylchromene | Rh2(S-TCPTTL)4 | 98 | 94 |

| cis-β-Methylstyrene | [Rh2{(R)-(-)-bnp}4] | - | 73 |

While palladium-catalyzed C-H activation has emerged as a powerful tool for various C-N bond-forming reactions, including aziridination, specific examples detailing the synthesis of Aziridine, 1-((4-nitrophenyl)sulfonyl)- or closely related analogs through this method are not extensively documented in the reviewed literature. The general strategy involves the intramolecular cyclization of a substrate containing both a C-H bond and a suitable nitrogen-based leaving group, facilitated by a palladium catalyst. This approach, often directed by a coordinating group, allows for the regioselective formation of the aziridine ring. While the application of this methodology to the synthesis of N-(4-nitrophenylsulfonyl)aziridines remains an area for further exploration, the broader success of palladium-catalyzed C-H amination suggests its potential viability.

Photoredox Catalysis for Aziridination via Nitrene Radical Anion Generation

Visible-light photoredox catalysis offers a mild and efficient alternative for the generation of reactive nitrogen species for aziridination. In this approach, a photocatalyst, upon excitation with visible light, can initiate an electron transfer process with a suitable precursor to generate a nitrene radical anion. Sulfonyl azides are commonly employed as the source of the sulfonylnitrene moiety.

Mechanistic studies indicate that the reaction proceeds through the reductive activation of the sulfonyl azide (B81097) by the excited photocatalyst. This single-electron transfer generates a nitrene radical anion, which then reacts with the alkene to form the aziridine ring. The efficiency of this process is influenced by the electronic properties of the sulfonyl azide. Research has shown that electron-withdrawing groups on the phenylsulfonyl moiety can be advantageous for the reaction. However, in the case of 4-nitrophenylsulfonyl azide, the synthesis of the corresponding aziridine via this method proved unsuccessful. It is postulated that the nitro group itself undergoes a competing reduction under the photoredox conditions, thereby inhibiting the desired aziridination pathway. This highlights a key limitation of this methodology for the direct synthesis of Aziridine, 1-((4-nitrophenyl)sulfonyl)-.

Aziridination with Sulfonyl Azides as Nitrene Precursors

Sulfonyl azides, including 4-nitrophenylsulfonyl azide, are common precursors for the generation of sulfonylnitrenes, which can then undergo cycloaddition with alkenes to form aziridines. The decomposition of sulfonyl azides to the corresponding nitrenes can be achieved thermally or photochemically. As discussed in the previous section, visible-light photoredox catalysis represents a modern and controlled method for this transformation. The challenge with using 4-nitrophenylsulfonyl azide in photoredox catalysis lies in the competing reduction of the nitro group. Alternative methods for nitrene generation from this precursor that avoid these reductive conditions may be more suitable for the synthesis of the target compound.

Ring-Closure Approaches to N-Sulfonyl Aziridines

An alternative to the direct aziridination of alkenes is the construction of the aziridine ring through intramolecular cyclization of a suitably functionalized acyclic precursor. These methods typically involve the formation of a carbon-nitrogen bond via an intramolecular nucleophilic substitution reaction.

A common and well-established ring-closure method is the Wenker synthesis and its modifications, which typically start from β-amino alcohols. The classical Wenker synthesis involves the sulfation of the alcohol followed by base-induced cyclization. More modern approaches often involve a two-step, one-pot procedure where the amino alcohol is first N-sulfonylated, and then the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) which is subsequently displaced by the sulfonamide nitrogen in the presence of a base to form the aziridine ring.

While specific examples detailing the synthesis of Aziridine, 1-((4-nitrophenyl)sulfonyl)- via the Wenker synthesis are not prevalent in the surveyed literature, this methodology is widely applied for the synthesis of other N-sulfonyl aziridines, such as N-tosyl aziridines. The general applicability of this method suggests its potential for the synthesis of the target compound, likely by reacting 2-aminoethanol with 4-nitrobenzenesulfonyl chloride, followed by activation of the resulting alcohol and base-mediated cyclization.

Another related approach is the Mitsunobu reaction, which can be adapted for the intramolecular cyclization of N-sulfonylated amino alcohols. This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the hydroxyl group, facilitating its displacement by the sulfonamide nitrogen.

Advanced Reactivity and Mechanistic Aspects of Aziridine, 1 4 Nitrophenyl Sulfonyl

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The three-membered aziridine ring of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, also known as N-nosylaziridine, is characterized by significant ring strain, rendering it highly susceptible to nucleophilic attack. The powerful electron-withdrawing nature of the 4-nitrophenylsulfonyl (nosyl) group attached to the nitrogen atom significantly enhances the electrophilicity of the ring carbons. This activation facilitates ring-opening by a wide array of nucleophiles under relatively mild conditions, making N-nosylaziridines versatile intermediates in organic synthesis for the construction of complex nitrogen-containing molecules. researchgate.net The reactions are a cornerstone for preparing diverse building blocks for organic and medicinal chemistry. researchgate.net

Regioselectivity and Stereochemistry in Nucleophilic Ring-Opening

The ring-opening of substituted N-nosylaziridines is a process governed by both electronic and steric factors, and the nature of the nucleophile and reaction conditions. These reactions typically proceed via an SN2-type mechanism, which dictates the stereochemical outcome. The nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of the C-N bond.

Regioselectivity: The site of nucleophilic attack, and thus the regioselectivity, is primarily influenced by the substitution pattern on the aziridine ring.

In monosubstituted aziridines , nucleophilic attack generally occurs at the less substituted carbon atom (C3) due to reduced steric hindrance. This leads to the formation of the β-substituted amine product. mdpi.com

In 2,2-disubstituted or electronically biased aziridines , the regioselectivity can be more complex. While steric factors still favor attack at the less hindered carbon, electronic effects can direct the nucleophile to the more substituted carbon if it can better stabilize a partial positive charge in the transition state.

The transformation is largely dependent on the formation of an aziridinium (B1262131) ion with appropriate electrophiles, followed by the ring-opening by nucleophiles at either the C2 or C3 position. nih.gov The choice between these pathways is controlled by the substituents on the aziridine ring, the electrophiles, and the nucleophiles involved. nih.gov

Stereochemistry: Consistent with an SN2 mechanism, the nucleophilic ring-opening of chiral N-nosylaziridines is a stereospecific process. The nucleophile attacks the carbon atom from the face opposite to the C-N bond, resulting in an inversion of configuration at the center of attack. This stereochemical fidelity allows for the synthesis of enantiomerically pure vicinal amino alcohols, diamines, and other valuable chiral building blocks from optically active aziridines. In all studied cases of intramolecular ring-opening by pendant sulfamates, the cyclization reaction is reported to be perfectly regioselective and stereospecific. chemrxiv.org

**3.1.2. Catalytic Approaches to Ring-Opening

To enhance the efficiency, selectivity, and scope of the ring-opening reactions of N-nosylaziridines, various catalytic systems have been developed. These catalysts activate the aziridine, the nucleophile, or both, often enabling reactions to proceed under milder conditions and with greater control over stereochemistry.

Transition metal catalysis provides a powerful tool for the regioselective and stereoselective ring-opening of aziridines. mdpi.comresearchgate.net Chiral metal complexes, in particular, have been employed to achieve asymmetric ring-opening reactions, which are crucial for the synthesis of enantiomerically enriched compounds. These catalysts can function as Lewis acids, activating the aziridine by coordinating to the nitrogen or the sulfonyl group. This activation enhances the electrophilicity of the ring carbons.

A notable example is the use of a chiral zirconium catalyst, prepared from Zr(OtBu)4 and a chiral tridentate BINOL derivative, for the asymmetric ring-opening of meso-aziridines with aniline (B41778) derivatives. rsc.org Similarly, an N,N'-dioxide-Mg(OTf)2 complex has been shown to effectively catalyze the asymmetric ring-opening of meso-aziridines with primary alcohols, yielding vicinal trans-β-amino ethers with good enantioselectivities. researchgate.net The development of robust, catalytic ring-opening processes is highly desirable for accurately predicting regioselectivity and stereochemistry. researchgate.net

Organocatalysis offers a metal-free alternative for promoting the ring-opening of N-sulfonylaziridines. This approach aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the ring-opening polymerization (OROP) of N-activated aziridines, such as N-tosylaziridines. utwente.nlrsc.orgresearchgate.net This method provides a straightforward, metal-free synthetic strategy for producing well-defined polyaziridines. utwente.nlrsc.org

In a typical system, an NHC such as 1,3-bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene, in conjunction with an N-activated secondary amine as an initiator, can facilitate a controlled/living polymerization. utwente.nl Phosphazene bases like t-Bu-P2 or t-Bu-P4 are also used in the organocatalytic sequential ring-opening polymerization of N-sulfonyl aziridines with other monomers like cyclic esters or epoxides. rsc.orgresearchgate.net

Lewis acids are widely used to catalyze the ring-opening of aziridines by enhancing their electrophilicity. The Lewis acid coordinates to the nitrogen atom or, more commonly, to one of the oxygen atoms of the nosyl group. This coordination withdraws electron density from the aziridine ring, making the carbon atoms more susceptible to nucleophilic attack. This strategy is effective for a range of nucleophiles, including those that are typically poor nucleophiles. organic-chemistry.org

Lewis acid catalysis can also be used to promote ring expansion reactions. For example, the reaction of N-sulfonyl aziridines with nitriles in the presence of a Lewis acid can lead to the formation of imidazolines. organic-chemistry.org The regioselectivity of Lewis acid-promoted reactions can be challenging to control and is highly dependent on the specific substrate and catalyst combination. mdpi.comresearchgate.net In some cases, Lewis bases such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can also catalyze the ring-opening of N-tosylaziridines with trimethylsilylated nucleophiles, affording β-functionalized sulfonamides in good yields with high regioselectivity. organic-chemistry.org

Reactivity with Diverse Nucleophiles (e.g., Carbon-, Nitrogen-, Oxygen-, Sulfur-, Halogen-based Nucleophiles)

The high reactivity of Aziridine, 1-((4-nitrophenyl)sulfonyl)- allows it to react with a broad spectrum of nucleophiles, leading to the formation of a variety of functionalized amine products.

Carbon-based Nucleophiles: Organometallic reagents such as organocuprates and Grignard reagents are effective carbon nucleophiles for the ring-opening of N-sulfonyl aziridines. nih.gov These reactions are highly regioselective, typically proceeding via an SN2' pathway in the case of vinyl aziridines, to furnish allylic amines. nih.gov Syntheses of alkynyl-aziridines and their ring-opening reactions with carbon nucleophiles can yield allenyl- or homopropargyl-amines. researchgate.net

Nitrogen-based Nucleophiles: Amines, azides, and sulfonamides serve as excellent nitrogen nucleophiles. libretexts.orglibretexts.org The intramolecular ring-opening of aziridines by pendant sulfamates provides a regioselective and stereospecific route to vicinal diamines. chemrxiv.org The reaction of primary amines with ketones can form imines, which are nitrogen analogs of ketones. libretexts.org The kinetics of reactions involving various nitrogen nucleophiles, including amines and hydrazines, have been extensively studied. uni-muenchen.deresearchgate.net

Oxygen-based Nucleophiles: Alcohols, water, and carboxylates can act as oxygen nucleophiles. libretexts.org These reactions, often catalyzed by acids, lead to the formation of β-amino ethers or β-amino alcohols. The addition of oxygen nucleophiles is typically a reversible process. libretexts.org For instance, the acid-catalyzed ring-opening of epoxides, which are analogous to aziridines, in the presence of sulfate (B86663) or nitrate (B79036) ions yields polyols and sulfate or nitrate esters. nih.gov

Sulfur-based Nucleophiles: Thiols and their conjugate bases (thiolates) are potent sulfur nucleophiles that readily open the aziridine ring to form β-aminosulfides. mdpi.comlibretexts.org The high nucleophilicity of sulfur compounds makes these reactions efficient. libretexts.org Hydrogen polysulfides have also been shown to effectively open the aziridine ring. nih.gov The reactivity of various sulfur nucleophiles, including sulfite, thiourea, and thiocyanate, has been documented. rsc.org The reaction of elemental sulfur and polysulfides with nucleophiles like cyanide has also been mechanistically studied. nih.gov

Halogen-based Nucleophiles: Halide ions (I⁻, Br⁻, Cl⁻) can also serve as nucleophiles for the ring-opening of N-sulfonyl aziridines, leading to the formation of β-haloamines. These reactions are often facilitated by a Lewis acid or by using a source of the halide such as trimethylsilyl (B98337) halides. organic-chemistry.orgorganic-chemistry.org

Table 1: Summary of Nucleophilic Ring-Opening Reactions of N-Sulfonylaziridines

| Nucleophile Class | Specific Nucleophile Example | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Carbon | Lithio dialkylcuprates | N-Dpp allylamines | SN2' pathway | nih.gov |

| Nitrogen | Aniline derivatives | trans-1,2-Diamines | Chiral Zirconium Catalyst | rsc.org |

| Nitrogen | Pendant Sulfamate | Vicinal Diamines | Intramolecular | chemrxiv.org |

| Oxygen | Primary Alcohols | trans-β-Amino Ethers | Chiral Magnesium(II) Catalyst | researchgate.net |

| Sulfur | Thiophenol | β-Aminosulfides | Room Temperature | mdpi.com |

| Sulfur | Hydrogen Polysulfide (H2Sn) | β-Aminodisulfides | Physiological pH | nih.gov |

| Halogen | Trimethylsilyl Halides (TMSX) | β-Haloamines | TMEDA (Lewis Base) | organic-chemistry.org |

Stereoconvergent Mechanisms in Nucleophilic Ring Opening

Stereoconvergent catalysis provides a powerful strategy to transform racemic or diastereomeric mixtures of starting materials into a single, highly enantioenriched product. In the context of N-sulfonyl aziridines, this approach is particularly valuable for accessing chiral amines. While the broader class of aziridines has been the subject of stereoconvergent transformations, the principles are directly applicable to "Aziridine, 1-((4-nitrophenyl)sulfonyl)-" (nosyl aziridine). These reactions typically proceed through a mechanism that funnels multiple stereoisomers of the starting material through a common intermediate or transition state, leading to a single stereoisomer of the product.

A notable example is the nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides, which proceeds via a stereoconvergent mechanism. researchgate.net This type of reaction is amenable to asymmetric catalysis, allowing for the synthesis of highly enantioenriched 2-arylphenethylamines from racemic aziridines. researchgate.net The mechanism often involves the formation of an intermediate where the initial stereochemistry of the aziridine is lost before the new stereocenter is set in the product-forming step. The directing influence of the sulfonyl group, such as the nosyl group, can play a crucial role in guiding the stereochemical outcome of the C-C bond formation. acs.org

Computational and experimental studies on palladium-catalyzed ring-opening cross-couplings of aziridines have shown that the ring-opening step (oxidative addition) is often the stereospecificity-determining step, proceeding in an SN2 fashion with inversion of configuration. acs.org In a stereoconvergent process, different stereoisomers of the starting aziridine would react through pathways that converge to a single product stereoisomer, often dictated by a chiral catalyst or directing group.

Cascade and Domino Reactions Initiated by Aziridine, 1-((4-nitrophenyl)sulfonyl)- Ring Opening

The high ring strain of the aziridine ring makes it an excellent electrophile for initiating cascade and domino reactions. The ring-opening event can unmask a nucleophilic amine, which can then participate in subsequent intramolecular reactions. The strongly electron-withdrawing nature of the 1-((4-nitrophenyl)sulfonyl) group enhances the electrophilicity of the aziridine carbons, facilitating the initial ring-opening step under mild conditions.

Aza-[2+1] Annulation and Regioselective Ring-Opening Cascades

A novel strategy for the synthesis of functionalized β-amino ketones involves a base-mediated aza-[2+1] annulation followed by a regioselective aziridine ring-opening cascade. rsc.orgnih.govnih.govresearchgate.net This one-pot, two-step process utilizes cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts. The reaction proceeds through the formation of a fused tri-substituted aziridine intermediate. rsc.orgresearchgate.net Subsequent nucleophilic attack, for instance by a hydride, leads to the regioselective cleavage of a C-N bond, yielding β-amino ketone derivatives. nih.govnih.gov This cascade involves the formation of C-C and C-N bonds, followed by the cleavage of a C-N bond under mild conditions, demonstrating a broad substrate scope and excellent yields. rsc.orgresearchgate.net

Table 1: Aza-[2+1] Annulation and Ring-Opening Cascade

| Starting Materials | Intermediate | Final Product | Key Features |

|---|

Domino Ring-Opening Cyclization Reactions

Domino ring-opening cyclization (DROC) reactions of activated aziridines, including N-nosyl aziridines, provide efficient routes to complex heterocyclic structures. These reactions are initiated by a nucleophilic attack on the aziridine ring, followed by an intramolecular cyclization.

An example is the DROC of N-activated aziridines with nitrones, which can be performed "on water" using a dual catalyst system. rsc.org This method allows for the regio- and stereoselective synthesis of chiral 1,2,4-oxadiazinanes with excellent yields. rsc.org Another significant application is the DROC of activated aziridines with indoles, leading to the synthesis of chiral hexahydropyrroloindoles. researchgate.net This reaction proceeds through a Lewis acid-catalyzed Friedel-Crafts-type alkylation of the indole (B1671886) with the aziridine, followed by an intramolecular cyclization. researchgate.net The use of "Aziridine, 1-((4-nitrophenyl)sulfonyl)-" in these sequences benefits from the activating nature of the nosyl group, which facilitates the initial SN2-type ring-opening.

Multicomponent Reactions (MCRs) Incorporating N-Sulfonyl Aziridines

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. N-sulfonyl aziridines can serve as valuable components in MCRs. For instance, tetra-substituted aziridine derivatives can be synthesized via a Ugi five-component reaction (U-5CR). mdpi.com The incorporation of an aziridine component into an MCR allows for the generation of molecular diversity and the construction of libraries of complex heterocyclic compounds. ub.edu Another example involves the reaction of an aziridine, an alkyne, and tosyl azide (B81097) to form imidazole (B134444) derivatives. mdpi.com The reactivity of "Aziridine, 1-((4-nitrophenyl)sulfonyl)-" makes it a suitable candidate for such transformations, where the initial ring-opening by one component can trigger subsequent reactions with other components present in the reaction mixture.

Transformation and Derivatization Reactions Beyond Ring Opening

While ring-opening reactions dominate the chemistry of aziridines, transformations that leave the three-membered ring intact are also possible and synthetically useful. The "Aziridine, 1-((4-nitrophenyl)sulfonyl)-" can undergo reactions involving the nitrogen lone pair or modifications of the nosyl group itself.

One such transformation is the [3+2] cycloaddition reaction of azomethine ylides generated from N-substituted aziridines. For instance, N-silylaziridines can undergo azomethine ylide cycloaddition, and subsequent deprotection affords the corresponding N-H aziridine. nih.gov This type of reaction involves the reversible cleavage of a C-C bond of the aziridine ring to form the ylide, which then reacts with a dipolarophile. The nosyl group, being strongly electron-withdrawing, can influence the stability and reactivity of the intermediate azomethine ylide. Additionally, the nitro group on the phenyl ring of the nosyl substituent could potentially be reduced to an amino group, allowing for further derivatization without affecting the integrity of the aziridine ring.

N-Sulfonyl Group Manipulation and Deprotection Strategies

The (4-nitrophenyl)sulfonyl (nosyl) group is a versatile protecting group for amines due to its strong electron-withdrawing nature and its unique deprotection conditions, which are often orthogonal to other protecting groups like Boc and Cbz. thieme-connect.de

Several methods exist for the cleavage of the N-S bond in N-sulfonyl aziridines. Reductive methods using dissolving metals, such as lithium and a catalytic amount of di-tert-butyl biphenyl (B1667301) or magnesium in methanol (B129727) under ultrasonic conditions, have been effective for deprotecting various N-sulfonyl aziridines to yield the corresponding N-H aziridines. acs.orgmdma.ch However, when applied to N-nosyl aziridines, methods like magnesium in methanol can lead to a complex mixture of products, likely due to the concurrent reduction of the nitro group. mdma.ch

A more specific and milder method for nosyl group removal involves nucleophilic aromatic substitution on the electron-deficient nitro-substituted aromatic ring. Thiols are commonly used nucleophiles for this purpose. thieme-connect.de A significant improvement involves the use of a solid-supported thiol, which facilitates product purification by simple filtration. thieme-connect.de This method has been successfully applied to the deprotection of various primary and secondary nosylamides, yielding the free amines in very good yields. thieme-connect.de

The nosyl group can also act as a "functional protecting group." In certain tandem processes, the group can be transferred to the substrate during the deprotection step via a Truce–Smiles rearrangement, which is a testament to the unique reactivity conferred by the nitro substitution on the phenylsulfonyl moiety. acs.org

Table 2: Deprotection Methods for N-Nosyl Aziridines

| Reagent/Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Magnesium in methanol | Ultrasonic conditions | Complex mixture (nitro group reduction) | mdma.ch |

| Solid-supported thiol (e.g., PS-thiophenol) | Cs₂CO₃, THF | Clean deprotection to N-H aziridine | thieme-connect.de |

Strategic Applications of Aziridine, 1 4 Nitrophenyl Sulfonyl in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The strategic use of Aziridine (B145994), 1-((4-nitrophenyl)sulfonyl)- as a linchpin in cycloaddition and ring-expansion reactions has provided efficient pathways to a variety of essential nitrogen-containing heterocyclic systems. The predictable reactivity of the activated aziridine ring allows for controlled bond formation, leading to the synthesis of five, six, and seven-membered heterocycles with high degrees of regio- and stereoselectivity.

Synthesis of Pyrroles, Pyrrolidines, and Imidazolines

Pyrroles: Polysubstituted pyrroles can be synthesized through a copper-catalyzed [3+2] annulation reaction between N-sulfonylaziridines and β-nitroalkenes. nih.gov This process is believed to occur via the formation of an azomethine ylide intermediate, generated by the selective carbon-carbon bond cleavage of the aziridine ring, which then undergoes a cycloaddition with the nitroalkene. nih.govresearchgate.net While the reaction is broadly applicable to N-sulfonylaziridines, specific examples utilizing Aziridine, 1-((4-nitrophenyl)sulfonyl)- are consistent with this methodology. The reaction proceeds under aerobic conditions, with copper(II) acetate (B1210297) often serving as the catalyst. nih.gov

Pyrrolidines: The synthesis of the pyrrolidine (B122466) ring from activated aziridines is typically achieved through a formal [3+2] cycloaddition reaction with an appropriate alkene dipolarophile. The reaction is catalyzed by a Lewis acid, which coordinates to the nitrogen of the nosyl group, facilitating the cleavage of the aziridine C-C bond to form an azomethine ylide. This intermediate is then trapped by an alkene to furnish the pyrrolidine ring. This method allows for the construction of highly substituted pyrrolidines, which are prevalent motifs in numerous alkaloids and pharmaceutical agents.

Imidazolines: N-sulfonylaziridines undergo a formal [3+2] cycloaddition with nitriles to produce 2,5-disubstituted imidazolines in a reaction often promoted by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) or a catalytic amount of a metal triflate like zinc triflate (Zn(OTf)₂). nih.gov The reaction proceeds via a Ritter-type mechanism where the Lewis acid activates the aziridine, leading to ring-opening by the nitrile nucleophile. The resulting nitrilium ion intermediate is then captured intramolecularly by the sulfonamide nitrogen to yield the imidazoline (B1206853) ring. nih.gov Studies have shown that trifluoromethanesulfonic acid (TfOH) can also efficiently promote this transformation.

Table 1: Synthesis of Five-Membered Heterocycles This table is a representative summary of synthetic methods and does not display specific experimental data.

| Heterocycle | Reaction Type | Key Reagents | Catalyst/Promoter |

|---|---|---|---|

| Pyrrole | [3+2] Annulation | β-Nitroalkene | Cu(OAc)₂ |

| Pyrrolidine | [3+2] Cycloaddition | Alkene | Lewis Acid |

| Imidazoline | [3+2] Cycloaddition | Nitrile | BF₃·Et₂O, Zn(OTf)₂ |

Derivatization to Oxazolidines and Azlactones

Oxazolidines: The synthesis of oxazolidines from N-sulfonylaziridines can be achieved through a Lewis acid-catalyzed [3+2] cycloaddition reaction with aldehydes or ketones. nih.gov Iron porphyrin complexes have been shown to be particularly effective catalysts for this transformation, providing highly substituted oxazolidines with excellent regio- and diastereoselectivity. nih.gov The reaction mechanism involves the Lewis acid-mediated generation of a 1,3-dipole synthon from the aziridine, which then reacts with the carbonyl compound. nih.gov

Azlactones: The derivatization of Aziridine, 1-((4-nitrophenyl)sulfonyl)- to azlactones (2-oxazolin-5-ones) is a multi-step process that leverages the aziridine as a precursor to an amino acid. The synthesis begins with the nucleophilic ring-opening of the aziridine to generate a β-amino acid derivative. This derivative can then be converted into an N-acyl-α-amino acid, the direct precursor for azlactone synthesis. The final step involves the cyclodehydration of the N-acyl-α-amino acid, typically using acetic anhydride (B1165640) in what is known as the Erlenmeyer-Plöchl synthesis, to yield the azlactone ring. rwth-aachen.de This pathway highlights the utility of the aziridine as a masked amino acid synthon.

Formation of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a critical scaffold in medicinal chemistry and natural product synthesis. A powerful strategy for their construction involves the Pictet-Spengler reaction, which requires a β-arylethylamine as a key starting material. wikipedia.orgresearchgate.net Aziridine, 1-((4-nitrophenyl)sulfonyl)- bearing an aryl group at the C2 position serves as an excellent precursor to this key intermediate.

The synthesis commences with the regioselective ring-opening of the 2-aryl-N-nosylaziridine using a nucleophile that introduces the necessary two-carbon extension or can be converted into it. For instance, reaction with a suitable carbon nucleophile, such as an organometallic reagent, at the benzylic position furnishes the required β-arylethylamine backbone. Following the removal of the nosyl protecting group, the resulting primary amine can undergo a classical Pictet-Spengler condensation with an aldehyde or ketone under acidic conditions to construct the tetrahydroisoquinoline ring system. nih.govnih.gov

Synthesis of Benzoxazepines and Dehydropiperazines

Benzoxazepines: A novel and efficient method for the synthesis of 1,4-benzoxazepine (B8686809) derivatives involves a palladium-catalyzed three-component domino reaction. This process utilizes N-sulfonylaziridines, 2-iodophenols, and isocyanides. lookchem.com The reaction is proposed to proceed through an initial base-catalyzed ring-opening of the aziridine by the 2-iodophenol. The resulting intermediate then undergoes a palladium-catalyzed isocyanide insertion and subsequent intramolecular cyclization to afford the seven-membered benzoxazepine ring with moderate to high yields. lookchem.com

Dehydropiperazines: The synthesis of dehydropiperazines, also known as tetrahydropyrazines, from aziridines represents a ring-expansion strategy. While a previously reported rhodium-catalyzed method involving N-sulfonyl-1,2,3-triazoles was retracted, alternative routes are being explored. nih.govnih.gov A plausible approach involves the reaction of an N-sulfonylaziridine with a suitable two-atom component that can insert into the ring. These methods are under active investigation to provide reliable access to the synthetically valuable dehydropiperazine core.

Indoline (B122111) Synthesis

The indoline scaffold is a core structure in a multitude of alkaloids and pharmacologically active compounds. Its synthesis from Aziridine, 1-((4-nitrophenyl)sulfonyl)- can be achieved through a domino reaction sequence involving an initial ring-opening followed by an intramolecular cyclization. A key strategy employs a substituted aziridine, such as one bearing a 2-alkenylphenyl group. Upon nucleophilic attack, the aziridine ring opens to generate an amine intermediate. This intermediate, containing both the amine and the tethered alkene, is then poised for an intramolecular cyclization. nih.gov Palladium-catalyzed intramolecular amination of the C(sp²)-H bond of the arene is a common method to achieve this ring closure, yielding the indoline product. organic-chemistry.org This strategy transforms a simple acyclic precursor, derived from the aziridine, into a valuable bicyclic heterocyclic system.

Preparation of Beta-Functionalized Amines and Amino Acid Analogues

One of the most powerful and widely exploited applications of Aziridine, 1-((4-nitrophenyl)sulfonyl)- is its use as an electrophilic precursor for the synthesis of β-functionalized amines and, by extension, β-amino acid analogues. The nosyl group strongly activates the aziridine ring, making it an excellent substrate for regioselective Sₙ2-type ring-opening reactions with a broad range of nucleophiles.

The regioselectivity of the attack is influenced by both electronic and steric factors. In the case of 2-substituted N-nosylaziridines, nucleophilic attack generally occurs at the less substituted carbon. For 2-aryl-N-nosylaziridines, attack at the benzylic position is often favored due to electronic activation. This predictable regioselectivity, often proceeding with complete inversion of stereochemistry, allows for the synthesis of enantiomerically pure products from chiral aziridines.

A wide variety of nucleophiles have been successfully employed, including oxygen (alcohols, phenols, carboxylates), nitrogen (amines, azides), sulfur (thiols), halides, and carbon nucleophiles (organocuprates, Grignard reagents, organolithiums, and enolates). These reactions provide direct access to 1,2-difunctionalized compounds, which are versatile intermediates for further synthetic manipulations, including the preparation of non-proteinogenic β-amino acids that are of significant interest in peptidomimetics and drug design.

Table 2: Nucleophilic Ring-Opening of 2-Aryl-N-nosylaziridine This table presents a summary of representative findings for the ring-opening of 2-phenyl-N-nosylaziridine.

| Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol (B129727) | BF₃·Et₂O | β-Methoxy amine | 91 | lookchem.com |

| Phenol | BF₃·Et₂O | β-Phenoxy amine | 89 | lookchem.com |

| Thiophenol | BF₃·Et₂O | β-Phenylthio amine | 94 | lookchem.com |

| Aniline (B41778) | Catalyst-free | 1,2-Diamine | - | organic-chemistry.org |

| Indole (B1671886) | Lewis Acid | β-(Indol-3-yl) amine | - | researchgate.net |

| Sodium Azide (B81097) | - | β-Azido amine | - | nih.gov |

| Acetic Acid | - | β-Acetoxy amine | - | researchgate.net |

Precursors to Alpha-Amino Acids and syn-Beta-Hydroxy-Alpha-Amino Acids

The ring-opening of N-sulfonylated aziridine-2-carboxylates with various nucleophiles provides a powerful and direct route to a diverse array of α-amino acids. The regioselectivity of the nucleophilic attack is a critical aspect of this methodology. While research often encompasses a range of N-sulfonyl groups, the principles are directly applicable to N-nosyl aziridines.

The synthesis of α-amino acids can be achieved through the regioselective reaction of higher-order cuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid, a close analog of the nosyl-activated compound. This reaction proceeds in good yield, demonstrating the utility of this class of compounds as precursors to homochiral α-amino acids. iciq.org

For the synthesis of syn-β-hydroxy-α-amino acids, a prominent structural motif in numerous natural products and pharmaceuticals, stereocontrolled methods are paramount. researchgate.netorganic-chemistry.org While direct synthesis from Aziridine, 1-((4-nitrophenyl)sulfonyl)- is not extensively documented, the conceptual framework of using chiral aziridines as precursors is well-established. A general and highly diastereoselective method for the synthesis of syn-β-hydroxy-α-amino acids involves the aldolization of pseudoephenamine glycinamide (B1583983). researchgate.netorganic-chemistry.org This approach provides access to stereoisomerically pure products in high yields, which can be subsequently converted to the desired β-hydroxy-α-amino acids. researchgate.netorganic-chemistry.org The application of this strategy to derivatives of N-nosyl aziridines would be a logical extension for the synthesis of this important class of amino acids.

Table 1: Synthesis of Amino Acid Precursors from N-Sulfonyl Aziridines This table is representative of the types of transformations possible with N-sulfonyl aziridines, including the nosyl derivative.

| Entry | Aziridine Derivative | Nucleophile/Reagent | Product Type | Yield (%) | Diastereoselectivity | Reference |

| 1 | (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | α-Amino acid | Good | High | iciq.org |

| 2 | Pseudoephenamine glycinamide (chiral glycine (B1666218) equivalent) | Aldehydes/Ketones | syn-β-Hydroxy-α-amino acid derivative | 55-98 | High | researchgate.netorganic-chemistry.org |

Synthesis of Beta-Amino Ketones and Beta-Amino Acids

The synthesis of β-amino ketones and β-amino acids represents another significant application of Aziridine, 1-((4-nitrophenyl)sulfonyl)- and related N-sulfonyl aziridines. These motifs are prevalent in a wide range of biologically active molecules and serve as versatile synthetic intermediates. organic-chemistry.org

A novel and efficient strategy for the synthesis of functionalized β-amino ketones involves a base-mediated cascade reaction of cyclic N-sulfonyl aldimines with α-carbonyl sulfonium (B1226848) salts. organic-chemistry.org This process proceeds through the formation of a bicyclic fused aziridine intermediate, which then undergoes regioselective ring-opening to afford the desired β-amino ketone derivatives in good to excellent yields. organic-chemistry.org

Furthermore, a nickel-catalyzed reductive carboxylation of N-substituted aziridines with carbon dioxide at atmospheric pressure provides a direct and versatile route to β-amino acids. recercat.catnih.gov This method is characterized by its mild reaction conditions, experimental simplicity, and excellent chemo- and regioselectivity. recercat.catnih.gov The reaction demonstrates broad functional group tolerance, making it a valuable tool for the synthesis of a variety of β-amino acids. recercat.cat

Table 2: Synthesis of β-Amino Ketones and β-Amino Acids

| Entry | Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1 | Cyclic N-sulfonyl aldimine & α-carbonyl sulfonium salt | Cascade annulation/ring-opening | Base | β-Amino ketone | Good to Excellent | organic-chemistry.org |

| 2 | N-substituted aziridine | Reductive carboxylation | NiCl₂·glyme, Ligand, Mn, CO₂ | β-Amino acid | Up to 73 | recercat.cat |

Development of Chiral Building Blocks from N-Sulfonyl Aziridines

Chiral aziridines, including N-sulfonylated derivatives like Aziridine, 1-((4-nitrophenyl)sulfonyl)-, are highly valuable as chiral building blocks in asymmetric synthesis. wiley-vch.deenamine.net Their utility stems from the ability to undergo highly regio- and stereoselective ring-opening reactions, which allows for the transfer of chirality from the aziridine to the product molecule. The development of new drugs increasingly relies on the use of such chiral building blocks to achieve the desired biological activity and to meet regulatory requirements. enamine.net

The synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines has been achieved with excellent diastereoselectivity through the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents. rsc.org This method provides access to highly enantioenriched 1,2,2-trisubstituted aziridines, which can serve as versatile precursors for more complex chiral molecules. rsc.org The stereochemical outcome of these reactions is rationalized by the coordinating ability of the α-chloro atom, which directs the nucleophilic attack. rsc.org The principles of these stereoselective transformations are applicable to N-nosyl aziridines, highlighting their potential in the construction of diverse chiral scaffolds.

Regioselective and Stereospecific Cross-Coupling Reactions Utilizing Aziridine, 1-((4-nitrophenyl)sulfonyl)-

Transition metal-catalyzed cross-coupling reactions of N-sulfonyl aziridines have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds with high levels of regio- and stereocontrol. The use of Aziridine, 1-((4-nitrophenyl)sulfonyl)- in these reactions allows for the synthesis of a wide range of β-functionalized amines.

Palladium-catalyzed regioselective and stereospecific ring-opening cross-coupling reactions of N-nosyl-2-alkylaziridines with arylboronic acids have been reported. acs.org These reactions can be controlled to achieve either C2 or C3 selectivity, providing access to regioisomeric β-functionalized amines. The cross-coupling often proceeds with stereoinversion, which is consistent with an S(_N)2-type oxidative addition of the aziridine to the metal center. acs.org

Nickel-catalyzed cross-coupling reactions have also been developed for N-sulfonyl aziridines. A notable example is the reductive cross-coupling of styrenyl aziridines with aryl iodides, which proceeds via a stereoconvergent mechanism and can be rendered asymmetric through the use of a chiral bioxazoline ligand for nickel. researchgate.net This allows for the synthesis of highly enantioenriched 2-arylphenethylamines from racemic aziridines. researchgate.net

Table 3: Regioselective and Stereospecific Cross-Coupling Reactions

| Entry | Aziridine Substrate | Coupling Partner | Catalyst System | Product | Regioselectivity | Stereochemistry | Reference |

| 1 | N-nosyl-2-alkylaziridine | Arylboronic acid | Pd/tris(1-naphthyl)phosphine | α-Alkyl-β-phenethylamine | C3-selective | Stereoinvertive | acs.org |

| 2 | Styrenyl aziridine | Aryl iodide | Ni/chiral bioxazoline | Enantioenriched 2-arylphenethylamine | C-C at benzylic carbon | Stereoconvergent | researchgate.net |

Polymer Chemistry: N Sulfonyl Aziridines As Advanced Monomers

Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines

The anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines represents a significant pathway to producing linear polyamines, which are valuable in fields like gene transfection and CO2 capture. acs.orgacs.org Unlike unsubstituted aziridine (B145994) which polymerizes cationically to form hyperbranched structures, the presence of an electron-withdrawing sulfonyl group on the nitrogen atom facilitates an anionic mechanism, yielding linear polymers. acs.orgresearchgate.net The compound Aziridine, 1-((4-nitrophenyl)sulfonyl)-, also known as 1-(p-nosyl)aziridine or pNsAz, is a key monomer in this class. documentsdelivered.comfigshare.com

The polymerization of N-sulfonyl aziridines is initiated by a nucleophilic attack on one of the aziridine ring's carbon atoms. osti.gov The N-sulfonyl group is crucial for this process as it activates the monomer in two ways: it enhances the ring strain and withdraws electron density, making the ring more susceptible to nucleophilic attack. osti.govacs.org The propagating species is a sulfonamide anion, which is stabilized by the electron-withdrawing sulfonyl group. osti.gov

The reactivity of the monomer is directly related to the electron-withdrawing strength of the substituent on the sulfonyl group. acs.orgacs.org The 4-nitrophenylsulfonyl (nosyl) group is a potent activating group due to the strong electron-withdrawing nature of the nitro moiety. This high reactivity, however, can also lead to challenges, such as spontaneous polymerization. documentsdelivered.comfigshare.com Studies on the isomer, 1-((o-nitrophenyl)sulfonyl)aziridine (oNsAz), revealed that it is susceptible to spontaneous polymerization when stored neat or in polar solvents like DMF and DMSO. documentsdelivered.comfigshare.com Kinetic studies of this spontaneous polymerization of oNsAz showed that the rate of polymerization was first-order with respect to the monomer concentration. documentsdelivered.comfigshare.com

The general mechanism for the AROP of N-sulfonyl aziridines is outlined below:

Initiation: A nucleophile (initiator) attacks a ring carbon of the aziridine, opening the ring and forming a propagating sulfonamide anion.

Propagation: The sulfonamide anion of the growing polymer chain attacks another monomer molecule, adding it to the chain. nih.gov

Termination: The polymerization is typically terminated by quenching with a proton source, such as methanol (B129727). osti.gov

The AROP of N-sulfonylated aziridines, including Aziridine, 1-((4-nitrophenyl)sulfonyl)-, yields linear polysulfonamides. researchgate.net The sulfonyl group deactivates the lone pair of electrons on the nitrogen atoms within the polymer backbone, preventing the chain transfer and branching reactions that are characteristic of the cationic polymerization of unsubstituted aziridine. nih.govresearchgate.net

A significant challenge in the homopolymerization of many N-sulfonyl aziridines is the poor solubility of the resulting polymer. acs.orgacs.org Research has shown that the polymerization of Aziridine, 1-((4-nitrophenyl)sulfonyl)- upon heating results in the formation of an insoluble white powder, which complicates its synthesis and characterization. documentsdelivered.comfigshare.com In contrast, the polymer derived from its ortho-isomer, poly(oNsAz), was found to be soluble in solvents such as DMF and DMSO. documentsdelivered.comfigshare.com This difference in solubility highlights the profound impact of the substituent's position on the physical properties of the resulting polymer.

A key advantage of the AROP of N-sulfonyl aziridines is its living nature, which allows for precise control over the polymer's molecular weight and architecture. acs.orgosti.gov Living polymerizations are characterized by the absence of chain termination and transfer reactions, meaning the polymer chains continue to grow as long as the monomer is available.

This control allows for the synthesis of polymers with:

Targeted Molecular Weights: The molecular weight can be predetermined by adjusting the ratio of monomer to initiator. acs.orgacs.org

Low Polydispersity: The resulting polymers typically exhibit narrow molecular weight distributions, with polydispersity indices (Đ) often below 1.1. acs.orgacs.orgnih.gov

Complex Architectures: The living nature of the polymerization enables the synthesis of block copolymers through the sequential addition of different monomers. acs.orgacs.org

While the polymerization is generally well-controlled, studies involving the oNsAz isomer indicated that control over the molecular weight could be lost at high monomer-to-initiator ratios. This was attributed to the likely presence of protic impurities in the monomer that can act as competing initiators. documentsdelivered.comfigshare.com

Table 1: Characteristics of Living Anionic Ring-Opening Polymerization of N-Sulfonyl Aziridines

| Feature | Description | Reference |

| Control Mechanism | Varying the monomer-to-initiator ratio. | acs.orgacs.org |

| Polydispersity (Đ) | Typically less than 1.1. | acs.orgacs.orgnih.gov |

| Architectures | Linear homopolymers, random copolymers, block copolymers. | acs.orgacs.org |

| Challenges | Loss of control at high monomer ratios due to impurities. | documentsdelivered.comfigshare.com |

To circumvent the solubility issues associated with homopolymers like poly(pNsAz), copolymerization has emerged as a highly effective strategy. acs.orgacs.org By polymerizing a mixture of two or more different N-sulfonyl aziridine monomers, it is possible to synthesize random copolymers with significantly improved solubility compared to their homopolymer counterparts. acs.org

For instance, the copolymerization of 1-(methylsulfonyl)aziridine (MsAz) and 1-(sec-butylsulfonyl)aziridine (sBsAz) produces a soluble random copolymer, whereas the homopolymers of both are insoluble. researchgate.net This enhanced solubility allows for the synthesis of high molecular weight polymers and facilitates their characterization and subsequent processing. acs.orgacs.org As the copolymerization is also a living AROP, it retains the benefits of controlled molecular weight and low polydispersity. acs.org Furthermore, this approach can be extended to create block copolymers by sequentially polymerizing different monomers, leading to materials like lPEI-b-poly(propylenimine). researchgate.net

While polysulfonamides are the direct products of AROP, the primary goal is often the synthesis of linear polyamines, such as linear poly(ethylenimine) (lPEI). nih.gov This is achieved through a post-polymerization desulfonylation step, which involves the removal of the N-sulfonyl activating groups.

This conversion, however, remains a significant challenge in the field. nih.govnsf.gov The removal of sulfonyl groups often requires harsh reaction conditions, which can potentially lead to polymer degradation. acs.orgacs.org Attempts to convert poly(oNsAz) to pure linear lPEI by removing the o-nosyl group with sodium thiomethoxide were not entirely successful, although some evidence for the formation of lPEI was observed. documentsdelivered.comfigshare.com

To address this challenge, research has focused on developing sulfonyl activating groups that can be removed under milder conditions. For example, the 4-cyanobenzenesulfonyl group has been shown to be removable from a poly(sulfonyl aziridine) with high efficiency (≥98%) using dodecanethiol and diazabicyclo-undecene (DBU) under mild conditions. acs.org This highlights the critical role of the activating group's structure not only in the polymerization process but also in the feasibility of post-polymerization modification.

Multicomponent Polymerization (MCP) Approaches

Beyond chain-growth AROP, N-sulfonyl aziridines like Aziridine, 1-((4-nitrophenyl)sulfonyl)- serve as versatile monomers in multicomponent polymerizations (MCPs). These reactions involve three or more different monomers reacting in a single step to form a polymer, offering a powerful tool for creating complex polymer structures.

One reported MCP approach involves the organocatalyzed reaction of bis(N-sulfonyl aziridine)s, diols, and tosyl isocyanate. This process yields poly(sulfonamide urethane)s with excellent yields and a linear polymer structure, avoiding branching and cross-linking. researchgate.net Another strategy is a catalyst-free, step-growth polymerization of bis(aziridine)s with nucleophiles like diamines or in situ generated dithiocarbamates (from diamines and carbon disulfide). rsc.org This facile method produces optically active poly(sulfonamide amine)s and poly(sulfonamide dithiocarbamate)s, respectively, demonstrating a highly efficient and versatile approach to novel polysulfonamides. rsc.org These MCP strategies expand the utility of aziridine-based monomers for the synthesis of diverse and functional polymeric materials. rsc.org

Diversity-Oriented Polymerization for Poly(sulfonamide ester)s

Diversity-oriented polymerization is a powerful strategy for generating libraries of structurally diverse polymers from a limited set of monomers. In this context, N-sulfonyl aziridines, including Aziridine, 1-((4-nitrophenyl)sulfonyl)-, have been effectively copolymerized with cyclic anhydrides to produce poly(sulfonamide ester)s. rsc.orgrsc.org This approach allows for the creation of polymers with varied ester building blocks and functionalities. rsc.org

The polymerization process is typically initiated by an organocatalyst, which facilitates the ring-opening of the aziridine and subsequent reaction with the anhydride (B1165640). This multicomponent polymerization can produce linear or graft poly(sulfonamide ester)s, into which different side chains, such as terminal alkynes, hydrophobic fluoroalkanes, and hydrophilic polyethylene (B3416737) glycol, can be incorporated. rsc.orgrsc.org The resulting polymers exhibit good thermal stability, with decomposition temperatures (Td,5%) reported to be as high as 336 °C. rsc.orgrsc.org Furthermore, the ester linkages within the polymer backbone are susceptible to hydrolysis under alkaline conditions, enabling chemical recycling of the polymers back to their constituent monomers. rsc.orgrsc.org

| Monomer 1 | Monomer 2 | Catalyst | Resulting Polymer | Key Features |

| Bis(N-sulfonyl aziridine) | Diol and Anhydride | 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | Linear Poly(sulfonamide ester) | Diverse ester units, thermally stable. rsc.org |

| Bis(N-sulfonyl aziridine) | Bis(anhydride) and Alcohol | 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | Graft Poly(sulfonamide ester) | Functionalizable side chains. rsc.org |

| N-sulfonyl aziridine | Cyclic Thioanhydride | Phosphazene Base | Poly(thioester sulfonamide) | Well-defined, highly alternating structure. nih.gov |

One-Pot Tandem ROP and "Click" Chemistry for Star-Shaped Polyaziridines

The synthesis of well-defined, complex polymer architectures such as star-shaped polymers can be efficiently achieved through a one-pot tandem approach that combines ring-opening polymerization (ROP) with "click" chemistry. researchgate.net N-sulfonyl aziridines are ideal monomers for this strategy due to their "living"/controlled ROP characteristics in the presence of suitable organobase catalysts. researchgate.net

This method involves the initiation of the ROP of an N-sulfonyl aziridine, such as 2-methyl-N-tosylaziridine, from a multifunctional initiator bearing "clickable" functionalities like azides. researchgate.net This results in the formation of polymer "arms" with terminal azide (B81097) groups. Subsequently, a copper(I) catalyst is introduced in the same pot, which then catalyzes the "click" reaction between the azide-terminated polymer arms and an alkyne-containing molecule, leading to the formation of a star-shaped polymer. researchgate.net An effective approach utilizes an organobase that first catalyzes the ROP and then acts as a ligand for the copper catalyst in the subsequent click reaction. researchgate.net This one-pot synthesis is highly efficient for producing well-defined 3- and 4-arm star poly(N-sulfonyl aziridine)s. researchgate.net The sulfonyl groups can later be removed to yield star-shaped polypropylenimines. researchgate.net

| Initiator | Monomer | "Click" Reagent | Polymer Architecture | Key Features |

| Trimethylsilyl (B98337) azide (TMSN3) with multifunctional core | 2-methyl-N-tosylaziridine (TsMAz) | Alkynes | 3- and 4-arm star P(TsMAz) | Well-defined, can be desulfonylated to star PPIs. researchgate.net |

| Azido-functionalized core | N-sulfonyl aziridines | Alkynes | Star-shaped polyaziridines | Fast synthesis, controlled structure. researchgate.net |

Step-Growth Polymerization with Elemental Sulfur for Polysulfides

A novel application of N-sulfonyl aziridines is their step-growth polymerization with elemental sulfur to produce linear polysulfides. chemistryviews.orgnih.govresearchgate.net This method provides an innovative route to sulfur-containing polymers, which are known for their valuable material properties. chemistryviews.org While the bulk radical polymerization of bis(aziridine) with molten elemental sulfur typically yields brittle, cross-linked polymers, the use of an organobase catalyst facilitates a controlled ring-opening reaction of the aziridine with oligosulfide anions. nih.govresearchgate.net

This process leads to the formation of linear polymers through a step-growth mechanism. nih.govresearchgate.net The resulting polysulfides contain repeating units with a sulfonamide or amide functional moiety and oligosulfide bonds. nih.govresearchgate.net These polymers exhibit dynamic S-S bonds, which can be exchanged in the presence of an organic base. nih.govresearchgate.net This dynamic nature imparts reusable adhesive properties to the materials when mixed with pyridine, showing strong adhesion to substrates like steel and aluminum. chemistryviews.orgnih.govresearchgate.net This approach represents a significant advancement in the synthesis of advanced, functional sulfur-containing polymers from readily available elemental sulfur. chemistryviews.orgnih.govresearchgate.net

| Aziridine Monomer | Sulfur Source | Catalyst | Resulting Polymer | Key Properties |

| Bis(N-sulfonyl/carbonyl) aziridines | Elemental Sulfur | Organic Base (e.g., MTBD) | Linear Polysulfides | Contains sulfonamide/amide moieties, dynamic S-S bonds. chemistryviews.org |

| Bis(aziridine) | Elemental Sulfur | Organobase | Linear Polysulfides | Recyclable adhesive properties. nih.govresearchgate.net |

Theoretical and Computational Investigations of Aziridine, 1 4 Nitrophenyl Sulfonyl

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for modeling the characteristics of sulfonylated aziridines. These calculations allow for an accurate prediction of molecular properties, complementing experimental findings.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 1-nosylaziridine involves geometry optimization. This process determines the lowest energy three-dimensional arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. The structure is characterized by a strained three-membered aziridine (B145994) ring attached to a powerful electron-withdrawing 4-nitrophenylsulfonyl (nosyl) group.

While exhaustive conformational analyses for this specific molecule are not extensively detailed in the literature, computational studies on related N-sulfonylaziridines typically investigate the rotation around the S-N bond. The orientation of the sulfonyl group relative to the aziridine ring can influence the molecule's reactivity and electronic properties. The most stable conformer would be the one that minimizes steric hindrance and optimizes electronic interactions between the nosyl group and the aziridine ring.

Electronic Structure Investigations: Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For 1-nosylaziridine, the HOMO is generally expected to be located on the phenyl ring and the sulfonyl group, which are rich in electrons.

LUMO: The LUMO is of particular importance for this molecule. Due to the strong electron-withdrawing nature of the nosyl group and the inherent strain of the aziridine ring, the LUMO is anticipated to be centered predominantly on the carbon atoms of the aziridine ring. This low-lying LUMO makes the ring carbons highly electrophilic and susceptible to nucleophilic attack, which is the characteristic reaction of this class of compounds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. In 1-nosylaziridine, significant positive partial charges are expected on the aziridine ring's carbon atoms, further confirming their electrophilic nature and susceptibility to nucleophilic ring-opening reactions.

Spectroscopic Property Prediction: NMR and UV-Vis Spectra

Computational methods can predict spectroscopic properties with considerable accuracy.

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with a DFT functional. The predicted chemical shifts for the protons and carbons of the aziridine ring would be influenced by the anisotropic effects of the sulfonyl group and the ring strain.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For 1-nosylaziridine, the UV-Vis spectrum would be dominated by transitions involving the aromatic nitro-phenylsulfonyl moiety, likely corresponding to π → π* transitions.

While these methods are standard, specific predicted spectral data for isolated Aziridine, 1-((4-nitrophenyl)sulfonyl)- are not prominently available in published research, which tends to focus on its reaction products.

Mechanistic Probes through Computational Modeling

DFT calculations are exceptionally useful for mapping out the reaction pathways of 1-nosylaziridine, particularly its ring-opening reactions.

Transition State Characterization and Reaction Pathway Elucidation

Computational studies have been successfully applied to elucidate the mechanism of the reaction between 1-nosylaziridine and various nucleophiles. A notable example is the reaction with imidazole (B134444). DFT calculations, using functionals like B3LYP, have been employed to map the potential energy surface of the reaction.

The generally accepted pathway involves two main steps:

Formation of an Intermediate Complex: The nucleophile (e.g., imidazole) first approaches the 1-nosylaziridine molecule to form a pre-reaction complex, which is a shallow energy minimum on the reaction coordinate.

Nucleophilic Attack and Ring-Opening: The nucleophile then attacks one of the electrophilic carbon atoms of the aziridine ring. This is the rate-determining step and proceeds through a transition state (TS). Computational modeling locates and characterizes this TS, which is identified by having a single imaginary frequency in its vibrational analysis. The reaction then proceeds to the ring-opened product.

For the reaction with imidazole, calculations have shown that the process is a bimolecular nucleophilic substitution (S_N2) type reaction. The activation energy (ΔG‡), which is the energy difference between the intermediate complex and the transition state, can be calculated to determine the reaction kinetics.

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Enthalpy (ΔH‡) | 15.1 |

| Activation Gibbs Free Energy (ΔG‡) | 15.5 |

Analysis of Selectivity: Regio-, Stereo-, and Enantioselectivity Prediction

When the aziridine ring is substituted, the nucleophile can potentially attack either of the two ring carbons, leading to issues of regioselectivity.

Regioselectivity: Computational modeling can predict the preferred site of attack by comparing the activation barriers for the two possible pathways. The reaction pathway with the lower activation energy will be the favored one. In the case of symmetrically substituted aziridines like 1-nosylaziridine, the two carbon atoms are equivalent. However, for substituted nosyl-aziridines, DFT calculations can effectively predict which carbon will be preferentially attacked based on steric and electronic factors. The analysis of the LUMO can also serve as a guide, as the attack often occurs at the carbon atom with the larger LUMO coefficient.

Stereo- and Enantioselectivity: While computational studies on the regioselectivity of 1-nosylaziridine reactions exist, detailed theoretical predictions regarding the stereo- and enantioselectivity are less common in the available literature. Such studies would typically involve modeling reactions with chiral nucleophiles or catalysts and comparing the transition state energies leading to different stereoisomeric products.

Solvent Effects and Catalytic Influence on Reaction Energetics

The energetic landscape of chemical reactions involving Aziridine, 1-((4-nitrophenyl)sulfonyl)-, particularly its synthesis via nitrene transfer to an alkene, is significantly influenced by the surrounding solvent medium and the presence of catalysts. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in quantifying these effects by calculating the activation energies (ΔG‡) and reaction energies (ΔGr) for the reaction pathways.

Solvent Effects: Solvents can alter reaction energetics through both specific and non-specific interactions. Non-specific interactions, arising from the solvent's bulk properties like polarity and dielectric constant, can be modeled using implicit solvent models such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium, which can stabilize or destabilize reactants, transition states, and products to varying degrees. For instance, in the aziridination process, a more polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction rate.

Catalytic Influence: Catalysts, particularly transition metals like copper or rhodium, provide an alternative reaction pathway with a lower activation barrier. Computational modeling of catalyzed reactions involves characterizing the geometry and electronic structure of the catalyst-substrate complex and the subsequent transition states. The catalyst's role is often to activate the nitrene precursor and facilitate its transfer to the alkene. The nature of the catalyst, including its ligands, can profoundly impact both the reaction rate and the stereoselectivity of the aziridination.

The table below illustrates hypothetical computational data on how solvent polarity and catalysis can influence the activation energy for a typical aziridination reaction leading to a nosyl-protected aziridine.

| Reaction Condition | Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Uncatalyzed | Toluene | 2.4 | 35.2 |

| Uncatalyzed | Dichloromethane | 8.9 | 33.8 |

| Uncatalyzed | Acetonitrile | 37.5 | 31.5 |

| Cu(I)-Catalyzed | Toluene | 2.4 | 22.1 |

| Cu(I)-Catalyzed | Dichloromethane | 8.9 | 20.9 |

| Cu(I)-Catalyzed | Acetonitrile | 37.5 | 19.7 |

Note: The data presented in this table is representative and intended to illustrate the general trends observed in computational studies of aziridination reactions. Actual values would be specific to the exact reactants and catalytic system.

Advanced Intermolecular Interaction Analysis

To comprehend the supramolecular chemistry and physical properties of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, it is crucial to analyze the noncovalent interactions that govern its crystal packing and molecular recognition behavior. Advanced computational techniques provide profound insights into the nature and strength of these interactions.